
1,1'-Sulfonylbis(4-chloro-2-nitrobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Sulfonylbis(4-chloro-2-nitrobenzene) is an organic compound with the molecular formula C12H6Cl2N2O6S. It is characterized by the presence of two nitro groups and two chlorine atoms attached to a benzene ring, with a sulfonyl group bridging the two benzene rings. This compound is known for its applications in various chemical processes and industrial uses.
準備方法
Synthetic Routes and Reaction Conditions
1,1’-Sulfonylbis(4-chloro-2-nitrobenzene) can be synthesized through a multi-step process involving nitration, sulfonation, and chlorination reactions. The typical synthetic route includes:
Nitration: The initial step involves the nitration of benzene to introduce nitro groups. This is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: The nitrated benzene undergoes sulfonation using sulfur trioxide or oleum to introduce the sulfonyl group.
Chlorination: Finally, the sulfonated compound is chlorinated using chlorine gas or a chlorinating agent like thionyl chloride to introduce chlorine atoms.
Industrial Production Methods
In industrial settings, the production of 1,1’-Sulfonylbis(4-chloro-2-nitrobenzene) follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,1’-Sulfonylbis(4-chloro-2-nitrobenzene) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of nitro groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 1,1’-Sulfonylbis(4-chloro-2-aminobenzene).
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,1’-Sulfonylbis(4-chloro-2-nitrobenzene) has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,1’-Sulfonylbis(4-chloro-2-nitrobenzene) involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the sulfonyl and chlorine groups can engage in various substitution and addition reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research.
類似化合物との比較
1,1’-Sulfonylbis(4-chloro-2-nitrobenzene) can be compared with other similar compounds such as:
1,1’-Sulfonylbis(4-chlorobenzene): Lacks the nitro groups, making it less reactive in redox reactions.
1,1’-Sulfonylbis(4-nitrobenzene): Lacks the chlorine atoms, affecting its reactivity in substitution reactions.
1,1’-Sulfonylbis(2-chloro-4-nitrobenzene): Has different positions of chlorine and nitro groups, leading to variations in reactivity and applications.
The uniqueness of 1,1’-Sulfonylbis(4-chloro-2-nitrobenzene) lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
144505-71-5 |
|---|---|
分子式 |
C12H6Cl2N2O6S |
分子量 |
377.2 g/mol |
IUPAC名 |
4-chloro-1-(4-chloro-2-nitrophenyl)sulfonyl-2-nitrobenzene |
InChI |
InChI=1S/C12H6Cl2N2O6S/c13-7-1-3-11(9(5-7)15(17)18)23(21,22)12-4-2-8(14)6-10(12)16(19)20/h1-6H |
InChIキー |
BMCHGTVACZAQDJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])S(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5-{[(Pyridin-3-yl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550199.png)
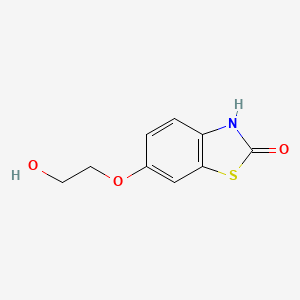
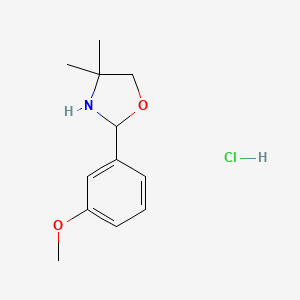
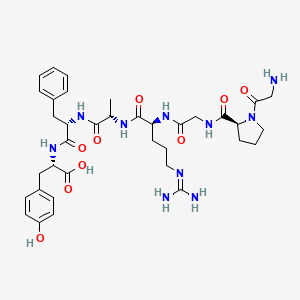
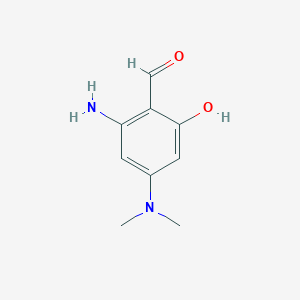

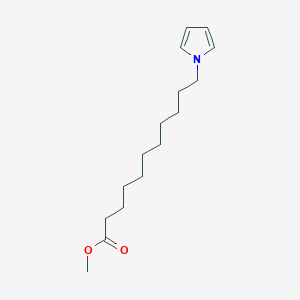


![Diethyl [(naphthalen-2-yl)(thiocyanato)methyl]phosphonate](/img/structure/B12550240.png)
![3-Methyl-4-{[tri(propan-2-yl)silyl]oxy}but-2-enal](/img/structure/B12550259.png)

![N,N-dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide](/img/structure/B12550271.png)
![4-{[4-(Pent-1-yn-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12550275.png)
